2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on the direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its spectroscopic data. For instance, the NMR data provide information about the chemical environment of the hydrogen and carbon atoms . The IR spectrum provides information about the functional groups present in the molecule .Scientific Research Applications
Pharmacokinetic Insights and Drug Design
Research on fluorinated pyrimidines, such as 5-Fluorouracil, provides valuable insights into the pharmacokinetics and pharmacodynamics of compounds with similar structures. Fluorinated pyrimidines have been extensively studied for their application in cancer treatment due to their role in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. Studies have also explored novel approaches to enhancing their therapeutic efficacy through oral administration strategies (Grem, 2000). The research into fluorinated pyrimidines underscores the importance of understanding the metabolic pathways and potential for drug-drug interactions, which are critical considerations for the development of any new therapeutic agents.
Environmental Concerns and Degradation
Polyfluoroalkyl substances, due to their structural components, have raised environmental concerns, particularly regarding their persistence and bioaccumulation potential. Research on the environmental fate of these compounds highlights the challenges associated with their degradation and the implications for water safety and wildlife exposure. Understanding the degradation pathways of such compounds is essential for assessing their environmental impact and developing strategies for their removal or management (Liu & Avendaño, 2013).
Analytical and Synthetic Chemistry
The synthesis and analysis of complex fluorinated compounds remain a critical area of research in chemistry. The development of efficient synthetic routes and the characterization of these compounds are fundamental for their application in drug development and other technological applications. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the chemical structure of interest, showcases the ongoing efforts to refine and improve the synthesis of fluorinated compounds for various applications (Qiu et al., 2009).
Future Directions
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-bromo-2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O3S3/c17-9-3-4-11(10(18)6-9)21-13(23)8-27-16-20-7-12(15(19)22-16)28(24,25)14-2-1-5-26-14/h1-7H,8H2,(H,21,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAOKZLYPBMAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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